methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzoate ester, and substituted phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core or other functional groups.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinazolinone compounds .
Scientific Research Applications
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate include:
- Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Methyl 4-fluorobenzoate
Uniqueness
What sets this compound apart is its unique combination of a quinazolinone core and substituted phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16ClFN2O3 |
---|---|
Molecular Weight |
410.8g/mol |
IUPAC Name |
methyl 4-[3-(3-chloro-4-fluorophenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoate |
InChI |
InChI=1S/C22H16ClFN2O3/c1-29-22(28)14-8-6-13(7-9-14)20-25-19-5-3-2-4-16(19)21(27)26(20)15-10-11-18(24)17(23)12-15/h2-12,20,25H,1H3 |
InChI Key |
JIWZGOTUDOGKGI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.